Cas no 921850-00-2 (N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide)

921850-00-2 structure
Produktname:N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
- AKOS024629972
- F2236-0205
- 921850-00-2
- N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide
- N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
- N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide
-
- Inchi: 1S/C16H16FN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22)
- InChI-Schlüssel: FOEDHUOGBKOUKB-UHFFFAOYSA-N
- Lächelt: FC1C=CC(=CC=1)C1C=CC(N(CCNC(C2CC2)=O)N=1)=O
Berechnete Eigenschaften
- Genaue Masse: 301.12265492g/mol
- Monoisotopenmasse: 301.12265492g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 5
- Komplexität: 506
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 61.8Ų
Experimentelle Eigenschaften
- Dichte: 1.35±0.1 g/cm3(Predicted)
- pka: 15.30±0.20(Predicted)
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2236-0205-10mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-5μmol |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-15mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-10μmol |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-30mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-1mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2236-0205-2mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-3mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-20mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2236-0205-4mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}cyclopropanecarboxamide |
921850-00-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 |
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}cyclopropanecarboxamide Verwandte Literatur
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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